1-(Methylsulfonyl)piperidine-4-sulfonyl chloride

概要

説明

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H12ClNO4S2 It is widely used in various scientific research fields due to its unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to ensure its suitability for various applications .

化学反応の分析

Types of Reactions: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It is also used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate are used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

科学的研究の応用

Organic Synthesis

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride serves as an essential building block in organic synthesis, particularly for creating sulfonamide and sulfonyl-containing compounds. Its sulfonyl chloride group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles, leading to new chemical entities .

Medicinal Chemistry

The compound is instrumental in the synthesis of biologically active molecules, including potential drug candidates. Notably, it has been explored for:

- Antimicrobial Activity : Research indicates that derivatives containing the sulfonamide group exhibit enhanced antimicrobial activity compared to their non-sulfonamide counterparts .

- Anticancer Mechanisms : Studies have shown that compounds derived from this compound can induce apoptosis in cancer cells, evidenced by increased caspase activity in treated samples .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) and urease activities. Compounds with similar structures have demonstrated promise in inhibiting these enzymes, which could be beneficial for treating conditions such as Alzheimer's disease and urinary tract infections .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for sulfonamide and sulfonyl compounds | Reactive sulfonyl chloride group facilitates bond formation |

| Medicinal Chemistry | Synthesis of drug candidates | Enhanced antimicrobial activity; apoptosis induction in cancer cells |

| Enzyme Inhibition | Potential inhibitor of AChE and urease | Promising for Alzheimer's disease treatment |

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of piperidine derivatives, revealing that incorporating the sulfonamide group significantly improved antimicrobial efficacy compared to non-sulfonamide variants. This underscores the importance of this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Mechanism

Research highlighted that derivatives of this compound induced apoptosis in cancer cells through mechanisms involving caspase activation. This finding supports its potential use in cancer therapeutics, emphasizing the need for further development and testing.

Case Study 3: Safety Profile Assessment

Toxicity studies indicated that this compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg. This favorable safety profile suggests its viability for further medicinal exploration .

作用機序

The mechanism of action of 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.

類似化合物との比較

Piperidine-1-sulfonyl chloride: Similar in structure but lacks the methylsulfonyl group.

1-(Methylsulfonyl)piperidine-4-carbaldehyde: Contains an aldehyde group instead of the sulfonyl chloride group.

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of the piperidine ring.

Uniqueness: 1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is unique due to its dual sulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis.

生物活性

1-(Methylsulfonyl)piperidine-4-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₄ClN₃O₃S₂

- Molecular Weight : 253.78 g/mol

- CAS Number : 1429071-63-5

This compound primarily acts as an inhibitor of certain enzymes and receptors in biological systems. Its mechanism involves:

- Histamine Receptor Antagonism : The compound has been shown to interact with H1 histamine receptors, acting as an antagonist that blocks histamine's effects, which is crucial in the treatment of allergic reactions.

- Inhibition of EZH2 : It inhibits the enzyme Enhancer of Zeste Homolog 2 (EZH2), a key player in gene regulation associated with cancer progression. This inhibition leads to decreased levels of trimethylation at histone H3K27, thereby affecting gene expression linked to tumor growth.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through:

- Cell Growth Inhibition : Studies have demonstrated that the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways.

- EZH2 Downregulation : By inhibiting EZH2, the compound reduces the expression of genes that promote cancer cell survival and proliferation, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : It demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating its potential use in treating bacterial infections .

- Mechanism of Action : The antibacterial activity is likely associated with its ability to disrupt bacterial cell functions through enzyme inhibition and receptor antagonism.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

- Absorption and Metabolism : The compound is rapidly absorbed and undergoes extensive metabolism via cytochrome P450 enzymes. This metabolic pathway is crucial for its bioavailability and efficacy.

- Distribution : Its distribution within biological systems is influenced by its binding affinity to plasma proteins, which affects its therapeutic concentrations at target sites.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

特性

IUPAC Name |

1-methylsulfonylpiperidine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO4S2/c1-13(9,10)8-4-2-6(3-5-8)14(7,11)12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGPUVSPSYYYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

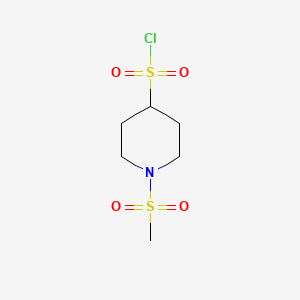

CS(=O)(=O)N1CCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。